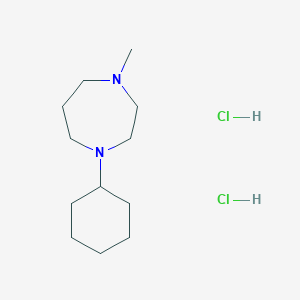
1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride, also known as Ro 15-4513, is a chemical compound that belongs to the class of diazepanes. It is a selective antagonist of the GABA-A receptor, which is a type of neurotransmitter receptor that is involved in the regulation of anxiety, sedation, and muscle relaxation. Ro 15-4513 has been widely used in scientific research to investigate the role of the GABA-A receptor in various physiological and pathological processes.
科学的研究の応用
Synthesis of 1,4-Diazacycles
A significant application involves the synthesis of 1,4-diazacycles, including diazepanes, through innovative catalytic routes. For instance, the synthesis of 1,4-diazacycles by diol-diamine coupling, facilitated by a (pyridyl)phosphine-ligated ruthenium(II) catalyst, showcases a method that exploits sequential N-alkylations or intermediate tautomerization pathways. This approach tolerates a variety of amines and alcohols relevant to medicinal platforms, demonstrating the synthesis of drugs like cyclizine and homochlorcyclizine with high yields, thus highlighting the compound's role in facilitating complex chemical syntheses (Nalikezhathu et al., 2023).
Photochemical Studies
Research on p-biphenylyl diazo compounds, including studies of their excited states and decay mechanisms, reveals the photochemical versatility of diazepane-related compounds. The excited states of these compounds were found to decay rapidly, with diazo esters producing singlet carbene with greater quantum efficiency due to competing Wolff rearrangement in the excited state of the diazo ketone. Such studies underscore the potential of diazepane derivatives in understanding photochemical reactions and designing light-sensitive materials or reactions (Wang et al., 2008).
Metal Carbene Precursors
Another application involves the use of diazoisochroman-3-imines as a new class of metal carbene precursors. These compounds, under Rh(II) catalysis, engage in cycloaddition reactions with alkenes and conjugated dienes, leading to the synthesis of complex isochromene derivatives. This research highlights the compound's role in advancing methods for constructing cyclic and heterocyclic structures, which are crucial in medicinal chemistry and material science (Ren et al., 2017).
Synthesis of σ1 Receptor Ligands
The synthesis of 1,4-diazepanes as σ1 receptor ligands, starting from enantiomerically pure amino acids, demonstrates the compound's utility in pharmacological research. These syntheses, which involve late-stage diversification strategies, contribute to understanding the σ1 receptor's pharmacophore models and offer insights into designing compounds with potential therapeutic applications (Fanter et al., 2017).
Catalysis and Organic Synthesis
Research into the catalytic and photochemical cyclopropanation of alkenes with methyl diazo(trialkylsilyl)acetates, where steric effects and thermodynamic stabilities of cyclopropanes were evaluated, showcases the utility of diazepane derivatives in fine-tuning reaction conditions for optimal yields and selectivity. These studies contribute to the broader field of organic synthesis, offering pathways to synthesize complex molecular structures with high precision (Maas et al., 2001).
特性
IUPAC Name |
1-cyclohexyl-4-methyl-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-13-8-5-9-14(11-10-13)12-6-3-2-4-7-12;;/h12H,2-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCGXKORVMLMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

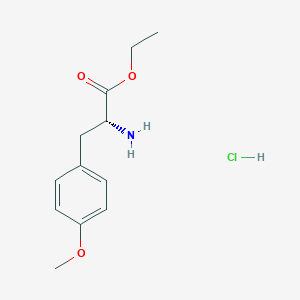
![(2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2597596.png)
![N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2597597.png)
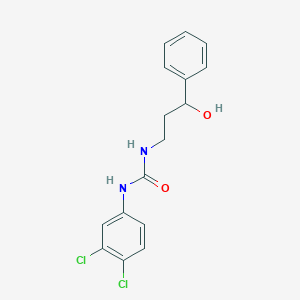
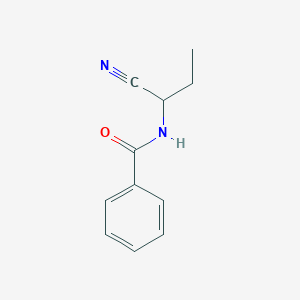
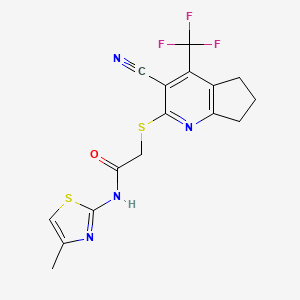
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2597606.png)

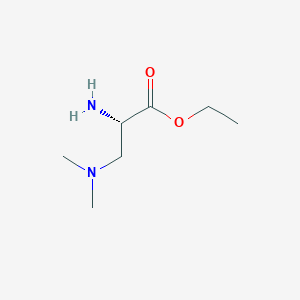
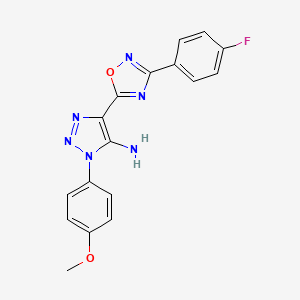
![N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide](/img/structure/B2597612.png)
![Ethyl 6-ethyl-2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2597614.png)
![(E)-4-(Dimethylamino)-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-enamide](/img/structure/B2597616.png)
![1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2597618.png)